molecular formula C16H22N2O2 B2993318 N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide CAS No. 1311752-89-2

N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide

Cat. No. B2993318
CAS RN: 1311752-89-2
M. Wt: 274.364
InChI Key: UWUCYKNMGIMWPM-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to be effective in treating various types of cancer, including solid tumors and hematological malignancies.

Mechanism of Action

N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide inhibits the transcription of ribosomal RNA by binding to a specific region of RNA polymerase I. This results in the inhibition of ribosome biogenesis, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has been found to have various biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to the induction of apoptosis. N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide also inhibits the growth of cancer cells by decreasing the synthesis of ribosomal RNA, which is required for protein synthesis and cell growth.

Advantages and Limitations for Lab Experiments

N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has also been found to be effective in low concentrations, making it a cost-effective option for lab experiments. However, N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has some limitations. It has low solubility in water, making it difficult to administer in vivo. N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide also has some toxicity concerns, which need to be addressed in future studies.

Future Directions

There are several future directions for the research on N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide. One potential direction is to study its efficacy in combination with other chemotherapy drugs. Another direction is to investigate its potential in treating other types of cancer, such as lung cancer and ovarian cancer. Additionally, future studies could focus on improving the solubility and reducing the toxicity of N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide. Overall, N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide shows great promise as a potential treatment for cancer, and further research is needed to fully understand its potential.

Synthesis Methods

N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide is synthesized by reacting 4-(2-phenylethoxy)butan-1-amine with 2-bromo-N-cyanopropionamide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified using column chromatography.

Scientific Research Applications

N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has been extensively studied for its potential in treating cancer. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, pancreatic cancer, and multiple myeloma. N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has also been found to be effective in combination with other chemotherapy drugs, increasing their efficacy.

properties

IUPAC Name

N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-15(13-17)18-16(19)9-6-11-20-12-10-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUCYKNMGIMWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCCOCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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